Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate

Description

IUPAC Nomenclature and Systematic Chemical Identification

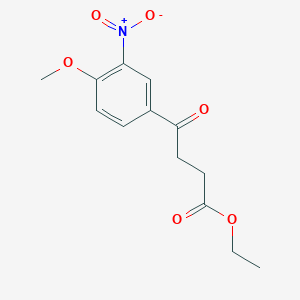

The systematic chemical identification of ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate follows established International Union of Pure and Applied Chemistry protocols for organic compound nomenclature. The official IUPAC name is ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate, which accurately describes the structural features of this aromatic ester compound. The Chemical Abstracts Service has assigned the unique registry number 898758-89-9 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes. Additional systematic identifiers include the International Chemical Identifier string InChI=1S/C13H15NO6/c1-3-20-13(16)7-5-11(15)9-4-6-12(19-2)10(8-9)14(17)18/h4,6,8H,3,5,7H2,1-2H3 and the corresponding InChI key ZWCYYJDMELCTCR-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)N+[O-], which provides a linear notation for computational applications.

The compound is also catalogued under several synonymous designations in chemical literature and commercial databases. Alternative nomenclature includes benzenebutanoic acid, 4-methoxy-3-nitro-γ-oxo-, ethyl ester, which emphasizes the derivation from a substituted benzenebutanoic acid precursor. The molecular descriptor identification number MFCD02261557 is assigned by the MDL Information Systems, facilitating cross-referencing across multiple chemical databases. The DSSTox Substance Identifier DTXSID10645840 links this compound to environmental and toxicological databases maintained by the Environmental Protection Agency. Wikidata has assigned the identifier Q82558121 for this compound, connecting it to linked data resources and semantic web applications.

Molecular Architecture: Functional Group Analysis and Tautomeric Considerations

The molecular architecture of this compound exhibits a complex arrangement of functional groups that significantly influence its chemical behavior and reactivity patterns. The compound possesses the molecular formula C13H15NO6 and a calculated molecular weight of 281.26 grams per mole. The structural framework consists of a substituted benzene ring bearing both methoxy and nitro substituents in specific positions, connected through a ketone linkage to a four-carbon aliphatic chain terminated by an ethyl ester group. The aromatic system features a para-methoxy group at the 4-position and an ortho-nitro group at the 3-position relative to the ketone attachment point, creating a distinctive substitution pattern that affects both electronic distribution and steric considerations.

The functional group analysis reveals several key chemical moieties that contribute to the compound's reactivity profile. The ethyl ester functionality at the terminal position provides sites for hydrolysis reactions and transesterification processes under appropriate conditions. The central ketone group serves as an electrophilic center susceptible to nucleophilic attack and reduction reactions. The aromatic methoxy group acts as an electron-donating substituent through resonance effects, while the nitro group functions as a strong electron-withdrawing group through both inductive and resonance mechanisms. This combination of electron-donating and electron-withdrawing groups creates a polarized aromatic system with distinctive reactivity patterns.

Tautomeric considerations for this compound primarily involve the potential for keto-enol equilibria in the butyrate chain, particularly under basic conditions or in the presence of catalytic amounts of acids or bases. The presence of the aromatic ketone system may also facilitate resonance stabilization of enolate intermediates formed during chemical transformations. The methoxy group can participate in hydrogen bonding interactions, while the nitro group can serve as both a hydrogen bond acceptor and a site for reduction reactions under appropriate conditions.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigation of this compound reveals important structural details about its three-dimensional molecular arrangement and solid-state packing behavior. While specific crystal structure data for this exact compound was not directly available in the search results, comparative analysis with structurally related compounds provides valuable insights into expected conformational preferences. Studies of similar nitroaromatic esters indicate that the nitro group typically adopts a twisted conformation relative to the aromatic plane, with typical dihedral angles ranging from 20 to 40 degrees depending on crystal packing forces and intermolecular interactions.

The three-dimensional conformational analysis indicates that the flexible butyrate ester chain can adopt multiple conformations in solution, with the most stable arrangements likely influenced by intramolecular interactions between the polar functional groups. The aromatic system maintains planarity with minimal deviation, while the nitro group orientation is determined by a balance between electronic conjugation with the aromatic system and steric interactions with adjacent substituents. The methoxy group typically lies in the plane of the benzene ring, maximizing resonance stabilization and minimizing steric hindrance.

Computational conformational studies suggest that the compound can exist in multiple low-energy conformations, with rotational barriers around the aromatic-ketone bond and the ester linkage creating conformational flexibility. The presence of the bulky nitro and methoxy substituents influences the preferred orientation of the ketone carbonyl group relative to the aromatic system. X-ray diffraction analysis of related compounds demonstrates that crystal packing is often dominated by intermolecular hydrogen bonding interactions involving the nitro group oxygen atoms and aromatic hydrogen atoms.

Spectroscopic Profile: FT-IR, NMR (¹H, ¹³C), and Mass Spectrometric Analysis

The spectroscopic characterization of this compound provides detailed structural confirmation through multiple analytical techniques. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that identify the key functional groups present in the molecule. The carbonyl stretching vibrations appear as distinct bands, with the ketone carbonyl typically observed around 1680-1700 wavenumbers and the ester carbonyl appearing near 1735-1750 wavenumbers. The aromatic methoxy group contributes characteristic carbon-oxygen stretching vibrations in the 1200-1300 wavenumber region, while the nitro group exhibits strong asymmetric and symmetric stretching modes around 1520-1560 and 1340-1380 wavenumbers, respectively.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns for the aromatic protons, typically appearing in the 7.0-8.5 parts per million region with coupling patterns consistent with the substitution pattern on the benzene ring. The methoxy group protons appear as a singlet around 3.8-4.0 parts per million, while the ethyl ester protons show the expected triplet-quartet pattern for the ethyl group. The methylene protons of the butyrate chain exhibit complex multipicity patterns depending on their proximity to the electron-withdrawing carbonyl groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework and electronic environments. The carbonyl carbons appear in distinct regions, with the ketone carbon typically observed around 190-200 parts per million and the ester carbonyl around 170-180 parts per million. The aromatic carbons show chemical shifts consistent with the substitution pattern, with the carbon bearing the methoxy group appearing around 160-170 parts per million and the carbon bearing the nitro group shifted downfield due to the electron-withdrawing effect. Mass spectrometric analysis confirms the molecular weight of 281.26 and provides fragmentation patterns characteristic of the functional groups present, with typical loss of ethoxy groups from the ester and characteristic aromatic fragmentation patterns.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of this compound reflect the compound's molecular structure and intermolecular interaction patterns. Computational predictions indicate a boiling point of 429.2 ± 35.0 degrees Celsius under standard atmospheric pressure, suggesting significant intermolecular forces that stabilize the liquid phase. This relatively high boiling point is consistent with the presence of polar functional groups, including the nitro group, methoxy group, and carbonyl functionalities, which facilitate dipole-dipole interactions and possible hydrogen bonding between molecules. The predicted density of 1.242 ± 0.06 grams per cubic centimeter indicates a relatively dense liquid phase, reflecting the efficient packing of molecules containing heavy atoms such as nitrogen and oxygen.

The phase behavior of this compound is influenced by its molecular architecture and the balance between polar and nonpolar regions within the structure. The aromatic system with its polar substituents provides sites for intermolecular interactions, while the aliphatic ester chain contributes to van der Waals forces between molecules. Storage recommendations specify temperatures between 2 and 8 degrees Celsius, indicating stability concerns at ambient temperatures that may be related to thermal decomposition or unwanted chemical reactions. The compound's thermal stability is likely limited by the presence of the nitro group, which can undergo thermal decomposition under elevated temperature conditions.

Crystallization behavior and solid-state properties are influenced by the compound's ability to form intermolecular hydrogen bonds and dipolar interactions. The nitro group can serve as both a hydrogen bond acceptor and a dipole interaction site, while the methoxy group can participate in weak hydrogen bonding interactions. The ester functionality provides additional sites for intermolecular interactions that influence crystal packing and solid-state stability. Phase transition temperatures and thermodynamic parameters would require experimental determination through techniques such as differential scanning calorimetry and thermogravimetric analysis.

Solubility Characteristics and Partition Coefficients (LogP)

The solubility characteristics of this compound are determined by the compound's amphiphilic nature, combining polar functional groups with nonpolar hydrocarbon regions. The presence of multiple polar groups, including the nitro functionality, methoxy substituent, and carbonyl groups, suggests favorable interactions with polar solvents such as alcohols, ketones, and esters. The ethyl ester chain and aromatic system contribute hydrophobic character that promotes solubility in less polar organic solvents. This dual nature creates a compound with intermediate polarity that exhibits moderate solubility in a range of organic solvents.

The partition coefficient, expressed as the logarithm of the octanol-water partition coefficient (LogP), provides a quantitative measure of the compound's lipophilicity and its tendency to partition between aqueous and organic phases. While specific experimental LogP values were not available in the search results, the molecular structure suggests a moderate to high LogP value due to the aromatic system and ester functionality balanced against the polar nitro and methoxy groups. Related compounds in this structural class typically exhibit LogP values in the range of 2-4, indicating significant lipophilic character with some degree of water solubility.

Solubility in aqueous systems is expected to be limited due to the hydrophobic aromatic system and ester functionality, though the polar substituents may provide some degree of water solubility through hydrogen bonding interactions. The compound's behavior in biological systems would be influenced by these partition characteristics, affecting its distribution and bioavailability in pharmacological applications. The solubility profile makes this compound suitable for organic synthesis applications where controlled solubility characteristics are desired for reaction optimization and product isolation procedures.

Properties

IUPAC Name |

ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-3-20-13(16)7-5-11(15)9-4-6-12(19-2)10(8-9)14(17)18/h4,6,8H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCYYJDMELCTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645840 | |

| Record name | Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-89-9 | |

| Record name | Ethyl 4-methoxy-3-nitro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate typically involves the esterification of 4-(4-methoxy-3-nitrophenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the nitration of the precursor compound followed by esterification under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products

Reduction: Ethyl 4-(4-amino-3-nitrophenyl)-4-oxobutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-methoxy-3-nitrophenyl)-4-oxobutyric acid and ethanol.

Scientific Research Applications

Applications in Medicinal Chemistry

Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate has potential applications in drug development and therapeutic formulations. Its structural similarity to other bioactive compounds suggests possible interactions with biological targets.

Case Study: Synthesis of Entacapone

A related compound, 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, was synthesized using methods involving this compound as a precursor. This compound is used in the production of Entacapone, a medication for Parkinson's disease. The synthesis involved amine-mediated demethylation under mild conditions, showcasing the utility of this compound in medicinal chemistry .

Applications in Materials Science

In materials science, this compound is explored for its potential in polymer formulations and as an additive to enhance mechanical properties.

Case Study: Polymer Additives

Research indicates that incorporating this compound into polyurethane foams can improve their mechanical properties and thermal stability. The compound acts as a plasticizer and stabilizer, enhancing the performance characteristics of the final product .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Phenyl-Modified 4-Oxobutyrate Esters

The following table compares the target compound with analogs differing in phenyl ring substituents:

*Calculated based on substituent contributions. †From .

Key Observations:

- Electronic Effects : The nitro group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in condensation reactions (e.g., pyrazole formation). Methoxy groups, being electron-donating, moderate this effect, creating a balance useful in regioselective syntheses.

- Molecular Weight : The nitro group increases molecular weight by ~46 g/mol compared to methoxy-only analogs (e.g., Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate).

- Commercial Demand : The target compound’s higher supplier count (10 suppliers) versus halogenated analogs (1–3 suppliers) reflects its broader utility in pharmaceutical and materials research.

Physicochemical Properties

- Melting Points : While direct data for the target compound is unavailable, structurally related pyrazole derivatives (e.g., 4b in ) exhibit melting points of 121–133°C. The nitro group likely elevates melting points due to increased polarity and intermolecular interactions.

- Solubility: Methoxy groups improve solubility in polar solvents (e.g., ethanol, DMSO), whereas nitro groups reduce solubility in nonpolar media.

Biological Activity

Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate is a synthetic organic compound characterized by its unique molecular structure, which includes a nitrophenyl group and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

This compound is derived from the reaction of 4-(4-methoxy-3-nitrophenyl)-4-oxobutyric acid with ethanol. The synthesis typically involves esterification catalyzed by a strong acid, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester. The compound has a molecular formula of and a molecular weight of approximately 281.26 g/mol.

The biological activity of this compound is primarily attributed to its structural features. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The methoxy group and ester functionality enhance the compound’s reactivity and interactions with biological molecules, allowing it to modulate several biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. For instance, in cytotoxicity assays against liver carcinoma cell lines (HEPG2), this compound showed notable activity with an IC50 value indicating its potency in reducing cell viability. The presence of electron-donating groups like methoxy enhances cytotoxicity, while electron-withdrawing groups may reduce it .

Case Study: Cytotoxicity against HEPG2 Cells

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | X µM | Significant activity observed |

| Doxorubicin (Control) | 7.06 µM | Standard reference for comparison |

This table illustrates the comparative potency of this compound against the standard drug doxorubicin, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate, and how do their yields compare?

- Methodology : Two primary routes are reported for analogous compounds:

- Route 1 : Condensation of ethanol with 3-(4-bromobenzoyl)propionic acid derivatives under reflux conditions, achieving yields up to 99%.

- Route 2 : Use of diazoacetate intermediates (e.g., ethyl diazoacetate) in coupling reactions with substituted phenyl ketones, yielding ~74%.

- Optimization : Yield variations depend on substituent steric/electronic effects. For methoxy and nitro groups, anhydrous conditions (e.g., Ac₂O/Et₃N) improve stability of reactive intermediates.

Q. What are the key spectroscopic signatures for characterizing this compound?

- NMR :

- ¹H NMR : Distinct signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), methoxy protons (δ ~3.8 ppm), and aromatic protons (split patterns due to nitro and methoxy substituents) .

- ¹³C NMR : Carbonyl carbons (δ ~170–175 ppm for ester and ketone), aromatic carbons (δ ~120–160 ppm) .

Advanced Research Questions

Q. How do the methoxy and nitro substituents influence the compound’s reactivity in electrophilic substitution reactions?

- Mechanistic Insight :

- The methoxy group (-OCH₃) is electron-donating, activating the phenyl ring for electrophilic attack at the para position relative to the methoxy group.

- The nitro group (-NO₂) is electron-withdrawing, directing electrophiles to the meta position.

- Experimental Design :

- Perform bromination or nitration reactions under controlled conditions (e.g., glacial acetic acid with Br₂) and analyze regioselectivity via HPLC or NMR .

- Compare results with analogous compounds lacking either substituent (e.g., ethyl 4-phenyl-4-oxobutyrate).

Q. What strategies can mitigate competing side reactions (e.g., ring bromination) during functionalization?

- Methodology :

- Use low-temperature kinetics (0–5°C) to slow down undesired ring bromination while promoting ketone/ester reactivity .

- Introduce protecting groups (e.g., silyl ethers for -OH derivatives) to block reactive sites .

- Optimize solvent polarity (e.g., DMF vs. acetic acid) to stabilize intermediates.

Q. How can computational modeling predict the compound’s behavior in enzymatic systems?

- Approach :

- Use density functional theory (DFT) to calculate electronic properties (e.g., frontier molecular orbitals) and predict binding affinity with enzymes like o-succinylbenzoate synthase (OSBS) .

- Perform molecular docking studies with crystallographic data from enolase superfamily enzymes to identify potential active-site interactions.

Q. What analytical methods resolve contradictions in reported reaction outcomes (e.g., competing pathways)?

- Troubleshooting :

- Kinetic isotope effects (KIE) : Use deuterated analogs to distinguish between rate-determining steps (e.g., proton transfer vs. bond formation) .

- In-situ monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation .

- Cross-validation : Compare results across multiple synthetic batches and characterize impurities via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.